molecular formula C17H14N4S B12111022 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B12111022
M. Wt: 306.4 g/mol
InChI Key: QGNZQSOGMBPKTP-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a fused heterocyclic compound featuring a triazine ring fused to an indole core. The molecule is substituted at position 4 with a 2-phenylethyl group and at position 3 with a thiol (-SH) moiety.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H14N4S/c22-17-20-19-15-13-8-4-5-9-14(13)18-16(15)21(17)11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2

InChI Key

QGNZQSOGMBPKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C4=CC=CC=C4N3)N=NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated derivative, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the formation of various derivatives that can be used in advanced material science and organic synthesis.

Biology

The compound has been investigated for its potential as an iron chelator , which is critical in cancer therapy. By binding to ferrous ions, it can inhibit the proliferation of cancer cells by depleting intracellular iron levels . This mechanism has been studied in various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG-2 (liver cancer) .

Medicine

In medicinal chemistry, 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has demonstrated antiproliferative activity against several cancer cell lines. The ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development .

Case Studies and Research Findings

  • Antiproliferative Studies:
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
      • A549 Cells: IC50 value indicating effective inhibition of cell growth.
      • MCF-7 Cells: Demonstrated selective apoptosis in breast cancer cells.
  • Iron Chelation Mechanism:
    • Research indicates that the compound's ability to chelate iron ions is crucial in its mechanism of action against cancer cells. This property has been validated through various biochemical assays that measure intracellular iron levels before and after treatment with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
4-(2-Phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol (Target Compound) C₁₇H₁₄N₄S 306.39 4: 2-Phenylethyl; 3: Thiol Hypothesized enhanced lipophilicity (logP ~4–5*); potential SIRT1 inhibitor (inferred from inauhzin) [6, 21]
5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol C₁₀H₈N₄S 216.26 5: Methyl; 3: Thiol Intermediate for thioether derivatives (e.g., compound 40: IC₅₀ = 2.8 µM in protein assays); logP ~2.2 [1, 4, 19]
5-Benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol C₁₆H₁₂N₄S 292.36 5: Benzyl; 3: Thiol Higher lipophilicity (logP = 3.4); used in antimicrobial and anticonvulsant studies [17, 20]
6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol C₉H₅FN₄S 220.23 6: Fluoro; 3: Thiol Electron-withdrawing fluorine may enhance reactivity; tested in Leishmania donovani assays [8, 16]
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide C₁₈H₁₄ClN₅OS 391.85 5: Methyl; 3: Thioacetamide; 4-Cl phenyl Antidepressant activity (TST model); moderate activity (chain length impacts efficacy) [14]
Inauhzin C₂₄H₁₈N₆S₂ 462.57 Triazinoindole-phenothiazine hybrid SIRT1 inhibitor; induces p53-dependent apoptosis in cancer cells [6]

Key Observations:

Fluorine substitution (electron-withdrawing) may improve metabolic stability and target binding in antimicrobial contexts .

Biological Activities: Thioether Derivatives: Compounds like 40 (from ) exhibit potent protein-binding activity (IC₅₀ = 2.8 µM), attributed to the thioether linkage and aromatic substituents . Antidepressant Activity: Chain elongation in acylated derivatives (e.g., propionamide vs. acetamide) reduces efficacy, highlighting the importance of steric and electronic factors . Antimicrobial and Anticancer: 5-Benzyl and 5-methyl derivatives show activity against Gram-negative bacteria (e.g., E. coli) and C.

Synthesis Strategies: Thiol Intermediates: Core triazinoindole-thiols are synthesized via PEG-mediated condensation (environmentally benign) or acidic reflux of isatin and thiosemicarbazide . Functionalization: Alkylation (e.g., with bromoacetamides) or condensation (e.g., with phenothiazines) introduces diverse substituents, enabling structure-activity relationship (SAR) studies .

Biological Activity

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound belonging to the triazinoindole family. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C17H14N4S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 736146-16-0
  • IUPAC Name : 4-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione

Anticancer Activity

Research indicates that 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values ranging from 7 to 20 µM .

Cell Line IC50 (µM)
A54915
MCF-710
HeLa12
HepG218

The mechanism of action appears to involve the inhibition of specific molecular pathways that regulate cell proliferation and apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 40 µg/mL . This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Microorganism MIC (µg/mL)
Staphylococcus aureus40
Escherichia coli50
Pseudomonas aeruginosa60

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The inhibitory effect was significant at concentrations as low as 10 µg/mL, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vivo Metabolism Study : A study administered a dose of 40 mg/kg of the compound intraperitoneally to male Wistar rats. The metabolic pathways were analyzed using HPLC, revealing that reduction and N-acetylation were key metabolic processes . This study underscores the importance of understanding the pharmacokinetics of the compound for future therapeutic applications.
  • Antiproliferative Effects in Drug-resistant Cell Lines : Research indicated that derivatives of this compound maintained efficacy against drug-resistant strains of cancer cells. The IC50 values remained low even in resistant lines, highlighting the potential for developing new cancer therapies based on this scaffold .

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